molecular formula C15H15BrN2O B252640 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide

4-Bromo-N-[4-(dimethylamino)phenyl]benzamide

Cat. No. B252640
M. Wt: 319.2 g/mol
InChI Key: XAVJFTAVYGESJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-[4-(dimethylamino)phenyl]benzamide, also known as BDA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDA is a member of the benzamide family of compounds and has a molecular weight of 358.27 g/mol. In

Mechanism of Action

The mechanism of action of 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide is not fully understood. It is believed that 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide inhibits the activity of CK2, which is involved in the regulation of cell growth and proliferation. CK2 has been shown to be overexpressed in many types of cancer, and its inhibition has been suggested as a potential therapeutic strategy for cancer treatment.
Biochemical and Physiological Effects
4-Bromo-N-[4-(dimethylamino)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide has been shown to inhibit cell growth and induce apoptosis. In animal models of neurodegenerative diseases, 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide has been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide in lab experiments is its ability to inhibit the activity of CK2, which has been implicated in the development of cancer. 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide has also been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
One of the limitations of using 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide. One area of research is to further elucidate the mechanism of action of 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide. This could involve studying the interaction of 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide with CK2 and other proteins involved in cell growth and proliferation.
Another area of research is to explore the potential therapeutic applications of 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide in cancer and neurodegenerative diseases. This could involve testing the efficacy of 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide in animal models of these diseases and investigating its potential side effects.
Finally, research could be conducted to develop new synthetic methods for 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide that improve its solubility and purity. This could make it easier to administer in vivo and improve the reproducibility of experimental results.
Conclusion
In conclusion, 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in cancer and neurodegenerative diseases. The synthesis of 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide involves the reaction of 4-bromo-N-phenylbenzamide with dimethylamine, producing 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide as a white solid. 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide has been shown to inhibit the activity of CK2, which is involved in the regulation of cell growth and proliferation. 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of aging. While there are limitations to using 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide in lab experiments, future research could further elucidate its mechanism of action and explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide involves the reaction of 4-bromo-N-phenylbenzamide with dimethylamine. This reaction produces 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide as a white solid with a melting point of 145-147°C. The purity of the compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-Bromo-N-[4-(dimethylamino)phenyl]benzamide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide is in the field of cancer research. 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide inhibits the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Another area of research where 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide has been studied is in the field of neuroscience. 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-Bromo-N-[4-(dimethylamino)phenyl]benzamide has also been shown to improve cognitive function in animal models of aging.

properties

Product Name

4-Bromo-N-[4-(dimethylamino)phenyl]benzamide

Molecular Formula

C15H15BrN2O

Molecular Weight

319.2 g/mol

IUPAC Name

4-bromo-N-[4-(dimethylamino)phenyl]benzamide

InChI

InChI=1S/C15H15BrN2O/c1-18(2)14-9-7-13(8-10-14)17-15(19)11-3-5-12(16)6-4-11/h3-10H,1-2H3,(H,17,19)

InChI Key

XAVJFTAVYGESJD-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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